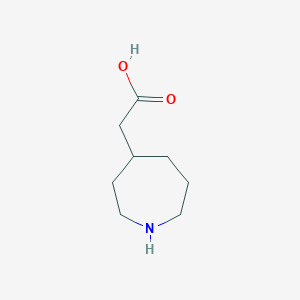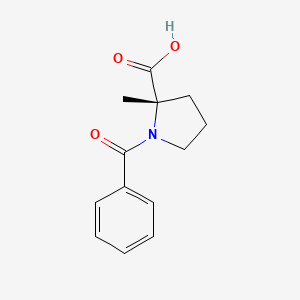
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.
Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Methylation: The next step involves the methylation of the pyrrolidine ring using methyl iodide.
Carboxylation: Finally, the carboxyl group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
1-Benzoylpyrrolidine-2-carboxylic acid: Lacks the methyl group, leading to different chemical properties.
2-Methylpyrrolidine-2-carboxylic acid: Lacks the benzoyl group, affecting its reactivity and applications.
Uniqueness
(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both benzoyl and methyl groups. These structural features contribute to its specific reactivity and make it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
(2S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m0/s1 |
InChI-Schlüssel |
KBBGVLJOPVWVFH-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@]1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


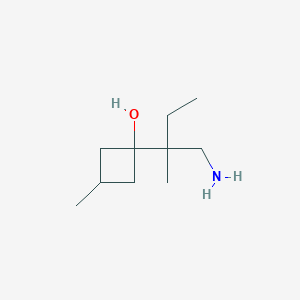
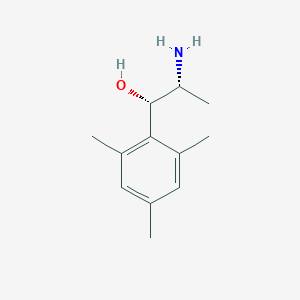
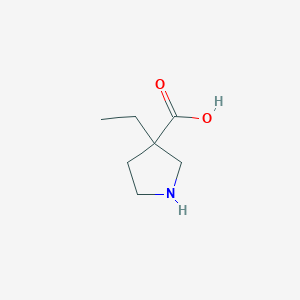
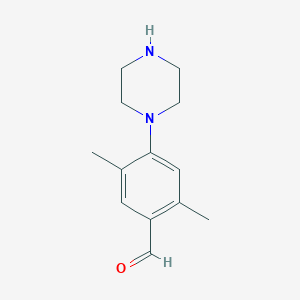
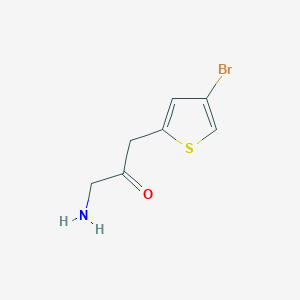

![1-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13154343.png)

![6-[(Propan-2-yl)amino]pyrimidine-4-carbonitrile](/img/structure/B13154350.png)


![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
